molecular formula C18H20N6O4 B11448067 Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11448067
M. Wt: 384.4 g/mol
InChI Key: CPEVBMFHRWYMIF-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole and various aromatic aldehydes in the presence of a catalyst. For instance, a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst has been used to efficiently synthesize tetrazolo[1,5-a]pyrimidine derivatives . The reaction is carried out in ethanol at 40°C, offering advantages such as short reaction time and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as recyclable catalysts and environmentally benign solvents, is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it can bind to DNA and induce apoptosis in cancer cells . The compound’s structure allows it to fit into the grooves of the DNA helix, disrupting normal cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and the presence of a cyclohexyl ring

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N6O4/c1-11-15(17(25)28-14-8-3-2-4-9-14)16(23-18(19-11)20-21-22-23)12-6-5-7-13(10-12)24(26)27/h5-7,10,14,16H,2-4,8-9H2,1H3,(H,19,20,22)

InChI Key

CPEVBMFHRWYMIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC4CCCCC4

Origin of Product

United States

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